Gadolinium nitride - 25764-15-2

Gadolinium nitride

Catalog Number: EVT-313996
CAS Number: 25764-15-2
Molecular Formula: GdN
Molecular Weight: 171.3 g/mol
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Product Introduction

Description

Gadolinium Nitride (GdN) is a rare-earth nitride belonging to a class of intrinsic ferromagnetic semiconductors. [, , , , , , , ] This intriguing material distinguishes itself from conventional magnetic materials based on transition metals by exhibiting both spin and orbital contributions to its magnetic moments. [] GdN has garnered significant interest within the scientific community for its potential applications in spintronic devices, a field that aims to utilize the spin of electrons alongside their charge for data storage and processing. [, , , ]

Synthesis Analysis
  • Molecular Beam Epitaxy (MBE): This technique allows for precise control over the growth process, producing high-quality epitaxial GdN films on various substrates, including sapphire, yttria-stabilized zirconia, and silicon. [, , , , ] Doping with elements like magnesium (Mg) can be achieved during MBE growth to modify the electrical and magnetic properties of GdN. [, ]
  • Pulsed Laser Deposition (PLD): PLD offers an alternative approach to deposit GdN thin films on substrates like yttria-stabilized zirconia. This technique has been successful in growing epitaxial GdN films with well-oriented crystallites. [, ]
  • Metal-Organic Chemical Vapor Deposition (MOCVD): MOCVD presents a promising route for the scalable deposition of GdN thin films. Utilizing homoleptic gadolinium precursors, such as guanidinate and amidinate complexes, in combination with ammonia, has proven successful in depositing GdN. [, , ] This technique allows for the growth of textured GdN films on substrates like silicon. [, , ]
  • Sputtering: This technique utilizes a plasma to deposit GdN thin films. []
  • Plasma-Assisted Pulsed Laser Deposition: This method has been used to grow epitaxial GdN films with well-oriented crystallites. []
Mechanism of Action
  • Spintronics: GdN's potential in spintronics stems from its predicted half-metallic nature, meaning that electrons near the Fermi level predominantly possess a single spin orientation. [, ] This property makes GdN a promising candidate for spin injection and manipulation in spintronic devices. [, , ]
  • Magnetism: The ferromagnetism observed in GdN arises from the interaction between localized 4f electrons of Gd atoms. [, , , , , ] These interactions, influenced by factors like nitrogen vacancies and film thickness, determine the Curie temperature (Tc) and other magnetic properties of GdN. [, , ]
  • Optoelectronics: The presence of a spin-split optical band gap in GdN holds promise for spin-filtering applications. [] The difference in band gap for majority and minority spin states could allow for selective transmission of spin-polarized electrons. []
Physical and Chemical Properties Analysis
  • Electrical Properties: GdN exhibits a wide range of electrical resistivities depending on the growth conditions and doping levels. [, ] Undoped GdN films are usually heavily n-type due to nitrogen vacancies, which act as donors. [] Doping with Mg can compensate for these donors, leading to a significant increase in resistivity and a decrease in carrier concentration. [, ]
Applications
  • Spintronics: The potential of GdN for spintronic applications lies in its predicted half-metallic nature, making it a promising candidate for spin injection and manipulation. [, , , ] GdN-based magnetic tunnel junctions (MTJs) have been explored for their potential as non-volatile memory elements. [, ] Additionally, the integration of GdN into other semiconductor heterostructures is being investigated for spin-based transistors and other novel devices. [, ]
  • Optoelectronics: The spin-split optical band gap of GdN makes it a potential material for spin-filtering devices. [] Such devices could be utilized in future spintronic circuits and for applications requiring spin-polarized currents.
  • Other Applications: The unique combination of magnetic and electronic properties makes GdN a material of interest for a broader range of applications beyond spintronics and optoelectronics. These include:
    • High-density magnetic recording media. []
    • Thermoelectric devices: Exploiting the thermopower of GdN for energy harvesting or cooling applications. []

Samarium Nitride (SmN)

  • Relevance: SmN is often studied alongside GdN due to their shared properties and potential applications in spintronics. For instance, SmN has been explored as a potential spin-filtering material in conjunction with GdN. [] Additionally, SmN has been used as a protective capping layer for air-sensitive GdN, enabling ex-situ characterization. [] The similar electronic structures and growth conditions make SmN a valuable comparison point for understanding GdN. [, , ]

Dysprosium Nitride (DyN)

  • Relevance: DyN has been utilized in conjunction with GdN to fabricate magnetic tunnel junctions (MTJs) and giant magnetoresistance (GMR) devices for non-volatile memory applications. [] This pairing leverages the distinct magnetic properties of both materials to achieve desired device functionality.

Aluminum Nitride (AlN)

  • Relevance: AlN is frequently used as a barrier material in MTJs with GdN electrodes due to its good insulating properties and compatibility with GdN growth. [] Additionally, AlN serves as a protective capping layer for GdN, preventing oxidation and degradation. [, ] AlN can also act as a buffer layer to enhance the crystallinity of GdN films grown on silicon substrates. []

Gallium Nitride (GaN)

  • Relevance: Similar to AlN, GaN is explored as a barrier material in MTJs with GdN electrodes, offering an alternative barrier height for device optimization. [] GaN-based heterostructures have been investigated for tunnel junctions, where GdN nano-islands are embedded within the GaN matrix to enhance inter-band tunneling for improved hole injection in light-emitting devices. []

Lutetium Nitride (LuN)

  • Relevance: LuN is employed as a tunnel barrier material in MTJs with GdN and DyN electrodes. [] Additionally, LuN has been used as a conductive exchange blocking layer in GMR-style devices incorporating GdN and DyN layers. [] Its metallic nature and compatibility with rare-earth nitride growth make it suitable for these applications.

Europium Oxide (EuO)

  • Relevance: EuO serves as a valuable comparison point to GdN when studying electronic structure and magnetic properties within the context of rare-earth compounds. [] The similarities and differences in their electronic configurations provide insights into the factors influencing magnetism in these materials.

Gadolinium Oxide (Gd2O3)

  • Compound Description: Gadolinium Oxide (Gd2O3) is a commonly encountered oxide of gadolinium. It is often observed as a native oxide layer on GdN surfaces due to the air-sensitivity of GdN. [, , ]
  • Relevance: Understanding the formation and properties of Gd2O3 is crucial for controlling the surface chemistry and functionality of GdN in devices. Research on nitrogen implantation into Gd2O3 films provides insights into modifying the electronic properties of Gd-based materials. []

Magnesium (Mg)

  • Relevance: Mg is explored as a dopant in GdN thin films to control the carrier concentration and electrical properties. [, ] Mg doping allows tuning the resistivity and enabling the fabrication of semi-insulating GdN films, which are valuable for specific applications.

Properties

CAS Number

25764-15-2

Product Name

Gadolinium nitride

IUPAC Name

azanylidynegadolinium

Molecular Formula

GdN

Molecular Weight

171.3 g/mol

InChI

InChI=1S/Gd.N

InChI Key

FLATXDRVRRDFBZ-UHFFFAOYSA-N

SMILES

N#[Gd]

Canonical SMILES

N#[Gd]

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